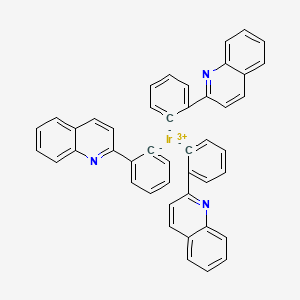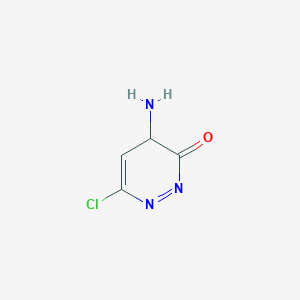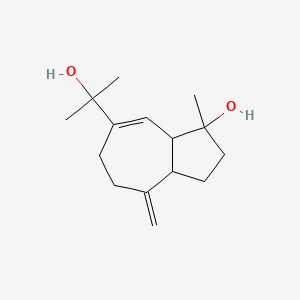![molecular formula C29H47NO3 B12314879 (4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B12314879.png)
(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple double bonds and hydroxyl groups, making it a subject of interest in organic chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide involves multiple steps, typically starting with the preparation of the docosahexaenoic acid (DHA) backbone. The hydroxyl groups are introduced through selective oxidation reactions, and the final amide formation is achieved using coupling reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide is used as a model compound to study the behavior of polyunsaturated fatty acids and their derivatives .
Biology
In biological research, this compound is studied for its potential role in cell signaling and membrane structure due to its amphiphilic nature .
Medicine
In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties .
Industry
In the industrial sector, this compound is explored for its use in the formulation of specialized lubricants and coatings .
Mecanismo De Acción
The mechanism of action of (4Z,7Z,10Z,13,16,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide involves its interaction with cellular membranes and signaling pathways. The hydroxyl groups and double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific receptors and enzymes, modulating various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4Z,7Z,10Z,13Z,16Z,19Z)-2,3-dihydroxypropyl docosa-4,7,10,13,16,19-hexaenoate
- (4Z,7Z,10Z,13Z,16Z,19Z)-ethyl docosa-4,7,10,13,16,19-hexaenoate
- Monodocosahexaenoin
Uniqueness
Compared to similar compounds, (4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide stands out due to its specific amide linkage and the presence of multiple hydroxyl groups. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C29H47NO3 |
|---|---|
Peso molecular |
457.7 g/mol |
Nombre IUPAC |
(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide |
InChI |
InChI=1S/C29H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(33)30-25-22-21-23-28(26-31)27-32/h3-4,6-7,9-10,12-13,15-16,18-19,28,31-32H,2,5,8,11,14,17,20-27H2,1H3,(H,30,33)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |
Clave InChI |
NCBPLNBLFBFOGA-KUBAVDMBSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCCCC(CO)CO |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCCCC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12314829.png)
![17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one](/img/structure/B12314834.png)

![2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12314841.png)
![rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride](/img/structure/B12314848.png)


![rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12314862.png)
![3-ethynyl-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one](/img/structure/B12314869.png)
![N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide](/img/structure/B12314886.png)
